molecular formula C9H9NO3 B1346129 4-Nitrophenylacetone CAS No. 5332-96-7

4-Nitrophenylacetone

Cat. No.: B1346129
CAS No.: 5332-96-7
M. Wt: 179.17 g/mol
InChI Key: GEWWCWZGHNIUBW-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Nitrophenylacetone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions include 4-nitrobenzoic acid, 4-aminophenylacetone, and substituted phenylacetones .

Comparison with Similar Compounds

4-Nitrophenylacetone can be compared with similar compounds such as:

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications .

Properties

IUPAC Name

1-(4-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-7(11)6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWWCWZGHNIUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277054
Record name 4-Nitrophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5332-96-7
Record name 5332-96-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitrophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dichloromethane (3 ml) and ethyl malonate (1.31 g, 8.15 mmol) were added to aluminium chloride (1.10 g, 8.28 mmol) (hereinafter, abbreviated as Solution B). Thionyl chloride (1.58 g, 13.25 mmol) was added to 4-nitrophenylacetic acid (1.00 g, 5.52 mol), followed by stirring at 70-75° C. for 45 minutes. Thionyl chloride was distilled off under reduced pressure, followed by azeotropy with toluene (3 ml) twice. Dichloromethane (3 ml) was added to the azeotropic residue to dissolve the residue, which was added to Solution B dropwise. After stirred for 7 hours under reflux, the reaction solution was cooled to room temperature and poured into water (10 ml). The layers were separated, and the aqueous layer was extracted with dichloromethane (3 ml). The organic layers were combined, and the solvent was distilled off under reduced pressure. After the solvent was distilled off, acetic acid (1.7 ml), water (1.1 ml) and concentrated sulfuric acid (0.21 ml) were added thereto, which was refluxed at an external temperature of 125° C. for 4 hours while stirring vigorously. After completion of the reaction, the mixture was ice-cooled, returned to room temperature, and t-butyl methyl ether (6 ml) and water (6 ml) were added thereto, followed by extraction. After the organic layer was washed with an aqueous saturated sodium hydrogen carbonate solution (6 ml) twice and brine (6 ml) twice, the solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography to give 4-nitrophenylacetone (0.51 g, 2.87 mmol, 52%).
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
1.31 g
Type
reactant
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

t-butyl methyl ether (290 ml), ethanol (40 ml) and ethyl malonate (70.04 g, 0.437 mol) were added to magnesium ethoxide (50.00 g, 0.437 mol), which was heated to reflux for 30 minutes and returned to room temperature (hereinafter, abbreviated as Solution A). Thionyl chloride (104.04 g, 0.875 mol) was added to 4-nitrophenylacetic acid (66.00 g, 0.364 mol), which was stirred at 70-75° C. for 45 minutes. Thionyl chloride was distilled off under reduced pressure, followed by azeotropy with toluene (66 ml) two times. t-butyl methyl ether (132 ml) was added to the azeotropic residue to dissolve it, which was added dropwise to Solution A. After stirred at 65° C. for 30 minutes, the mixture was cooled to room temperature, and 2N hydrochloric acid (264 ml) was added thereto dropwise under cooling. The organic layer was separated, the aqueous layer was reverse-extracted with t-butyl methyl ether (132 ml), the organic layers were combined, and the solvent was distilled off under reduced pressure. Acetic acid (111 ml), water (74 ml) and concentrated sulfuric acid (14 ml) were added to the concentrated residue, and the mixture was refluxed at an outer temperature of 125° C. for 5 hours while stirring vigorously. After completion of the reaction, the mixture was ice-cooled, returned to room temperature, and t-butyl methyl ether (264 ml) and water (264 ml) were added thereto, followed by extraction. An aqueous saturated sodium hydrogen carbonate solution (264 ml) and ethyl acetate (80 ml) were added to the organic layer to wash the layer, followed by further washing with an aqueous saturated sodium bicarbonate solution (264 ml). After washed with brine (264 ml) twice, the solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography to give 4-nitrophenylacetone (48.96 g, 0.273 mol, 75%).
Quantity
104.04 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
264 mL
Type
solvent
Reaction Step Two
Quantity
264 mL
Type
solvent
Reaction Step Two
Quantity
70.04 g
Type
reactant
Reaction Step Three
Name
magnesium ethoxide
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
290 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-[2-(4-Nitro-phenyl)-acetyl]-malonic acid diethyl ester (1.4 g) was taken up in a mixture of DMSO (8 ml) and water (4 ml) and heated at 150° C. with stirring for 10 hr. The product was extracted with ethyl acetate (50 ml). The organic layer was washed with water, aqueous sodium bicarbonate solution and brine. The organic layer was then dried over sodium sulphate, filtered and evaporated. Purification by column chromatography over silica gel using ethyl acetate and hexane (6:94) as eluent yielded 1-(4-nitro-phenyl)-propan-2-one (160 mg, 24%).
Name
2-[2-(4-Nitro-phenyl)-acetyl]-malonic acid diethyl ester
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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